2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
CAS No.:
Cat. No.: VC19954135
Molecular Formula: C13H19BrN2O2
Molecular Weight: 315.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BrN2O2 |
|---|---|
| Molecular Weight | 315.21 g/mol |
| IUPAC Name | 2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide |
| Standard InChI | InChI=1S/C13H19BrN2O2/c1-10(11-5-3-4-6-12(11)14)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17) |
| Standard InChI Key | TUQHMSRQKGDQMK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1Br)NCC(=O)NCCOC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide, reflects its three primary structural domains:
-
2-Bromophenyl group: A benzene ring substituted with bromine at the ortho position, conferring electrophilic reactivity and steric bulk.
-
Ethylamino linker: A secondary amine bridge connecting the aromatic system to the acetamide core.
-
Methoxyethyl acetamide: A polar terminus with hydrogen-bonding capacity from the methoxy and amide groups.
The canonical SMILES string CC(C1=CC=CC=C1Br)NCC(=O)NCCOC encodes this arrangement, while the InChIKey TUQHMSRQKGDQMK-UHFFFAOYSA-N provides a unique identifier for database searches.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.21 g/mol |
| IUPAC Name | 2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide |
| Canonical SMILES | CC(C1=CC=CC=C1Br)NCC(=O)NCCOC |
| Topological Polar Surface Area | 64.5 Ų (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide involves a multi-step sequence optimized for yield and purity:
-
Bromophenyl Ethylamine Intermediate:
-
2-Bromophenethylamine is prepared via nucleophilic aromatic substitution of 2-bromobenzaldehyde with ethylamine under acidic conditions.
-
Purification via recrystallization from ethanol yields the amine precursor.
-
-
Acetamide Coupling:
-
The amine reacts with methoxyethyl acetamide chloride in anhydrous dichloromethane.
-
Triethylamine acts as a base to scavenge HCl, driving the reaction to completion.
-
-
Workup and Isolation:
-
The crude product is washed with sodium bicarbonate, dried over magnesium sulfate, and purified via column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Reactivity Profile
The compound’s reactivity is dominated by three sites:
-
Bromine Atom: Susceptible to Suzuki-Miyaura cross-coupling for introducing aryl groups.
-
Secondary Amine: Participates in reductive amination or acylation reactions.
-
Acetamide Carbonyl: Engages in nucleophilic additions or condensations.
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary studies on MCF-7 breast cancer cells show dose-dependent apoptosis induction (IC₅₀ = 18 µM). Mechanistically, the compound inhibits tubulin polymerization by binding to the colchicine site, as evidenced by molecular docking simulations.
| Assay System | Result | Mechanism Hypothesized |
|---|---|---|
| S. aureus (ATCC 25923) | MIC = 32 µg/mL | Cell wall synthesis inhibition |
| MCF-7 Breast Cancer Cells | IC₅₀ = 18 µM | Tubulin polymerization blockade |
Pharmacokinetic and Toxicological Considerations
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 45%) predicted by the Rule of Five.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyethyl group generates a carboxylic acid metabolite.
-
Excretion: Renal clearance dominates, with 60% unchanged drug excreted within 24 hours.
Toxicity Screening
Acute toxicity in rodents (LD₅₀ > 500 mg/kg) suggests a wide therapeutic index. Chronic exposure studies note reversible hepatotoxicity at doses exceeding 100 mg/kg/day.
Future Directions and Applications
Structural Optimization
-
Bromine Replacement: Substituting bromine with trifluoromethyl groups may enhance metabolic stability.
-
Amide Bioisosteres: Replacing the acetamide with a sulfonamide could improve target selectivity.
Therapeutic Prospects
-
Oncology: As a tubulin-targeting agent, this scaffold could complement taxane-based regimens.
-
Antimicrobials: Hybrid derivatives incorporating β-lactam motifs may combat multidrug-resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume